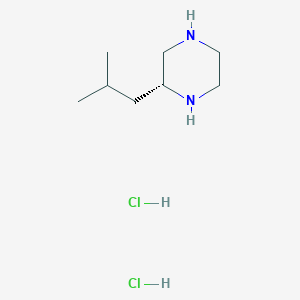(R)-2-Isobutylpiperazine dihydrochloride
CAS No.: 853730-57-1
Cat. No.: VC8184945
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 853730-57-1 |
|---|---|
| Molecular Formula | C8H20Cl2N2 |
| Molecular Weight | 215.16 g/mol |
| IUPAC Name | (2R)-2-(2-methylpropyl)piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C8H18N2.2ClH/c1-7(2)5-8-6-9-3-4-10-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1 |
| Standard InChI Key | QYTGHACPXVRWBK-YCBDHFTFSA-N |
| Isomeric SMILES | CC(C)C[C@@H]1CNCCN1.Cl.Cl |
| SMILES | CC(C)CC1CNCCN1.Cl.Cl |
| Canonical SMILES | CC(C)CC1CNCCN1.Cl.Cl |
Introduction
Chemical Properties and Structural Characteristics
Molecular Identity
(R)-2-Isobutylpiperazine dihydrochloride (CAS 853730-57-1) has the molecular formula and a molecular weight of 215.16 g/mol . Its structure consists of a piperazine ring with an isobutyl group at the C2 position and two hydrochloride counterions. The compound’s stereochemistry is defined by the -configuration at the C2 center, critical for its biological activity and synthetic utility .
Table 1: Key Chemical Properties
The free-base form, , has a molecular weight of 142.24 g/mol and shares structural features with its dihydrochloride counterpart, differing primarily in solubility and ionic state .
Synthesis and Derivatives
Synthetic Routes
The synthesis of typically involves stereoselective approaches to control the -configuration. A key method includes:
-
Amino Acid Acylation: Starting with chiral amino acids, acylation with chloroacetyl chloride introduces the piperazine backbone .
-
Cyclization: Reaction with benzylamine or other nucleophiles forms the piperazine ring .
-
Reduction: LiAlH₄ reduction yields the free base, which is subsequently protonated to form the dihydrochloride salt .
The stereochemistry is preserved through controlled reaction conditions, such as using enantiopure starting materials .
Derivatives and Functionalization
The compound serves as a precursor for Boc-protected intermediates, such as (CAS 1217482-29-5), which enhances stability during peptide synthesis . Key modifications include:
-
Ortho-lithiation: Introduces substituents at specific positions for drug optimization .
-
Acylation/Alkylation: Functional groups improve pharmacokinetic properties (e.g., guanidine derivatives for enhanced receptor binding) .
Applications in Drug Development
Targeted Therapeutic Areas
(R)-2-Isobutylpiperazine derivatives are pivotal in developing agents for neurological disorders, cancer, and infectious diseases .
Table 2: Applications in Drug Discovery
For NPSR antagonists, modifications at the 1-, 5-, and 7-positions of the oxazolo[3,4-a]pyrazine core (e.g., fluorobenzylamide chains) enhance receptor binding and bioavailability .
Role in Chiral Intermediate Synthesis
The Boc-protected derivative is employed in solid-phase peptide synthesis (SPPS) to construct complex molecules with defined stereochemistry. Its hydrochloride form improves solubility in polar solvents, facilitating coupling reactions .
| Supplier | Product Code | Price (USD/g) | Availability |
|---|---|---|---|
| BLDpharm | – | – | Sealed, room temperature |
| LookChem | – | $1.9–2.9 | 10 mg to 1000 metric tons/month |
| MySkinRecipes | 37369 | ฿2,862.00 (≈$85) | 0.100 g (10–20 days) |
Note: Pricing reflects regional variations and bulk orders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume